N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIZQYCYBOFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a range of biological effects.
Mode of Action
This can result in changes to cellular processes, leading to the observed effects of the compound.
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The downstream effects of these changes can include alterations in cell growth, differentiation, and survival.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Biological Activity
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological efficacy based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.22 g/mol. The compound features a thiadiazole ring that is known for its pharmacological significance and a dichlorobenzamide moiety that enhances its biological activity.
Structural Characteristics
- Thiadiazole Ring : The presence of the thiadiazole ring contributes to the compound's potential as an antimicrobial and anti-inflammatory agent.
- Bromophenyl Substituent : The 4-bromophenyl group may enhance lipophilicity and biological interactions.
- Dichlorobenzamide Moiety : This structure is often associated with increased biological activity due to the electron-withdrawing effects of chlorine atoms.
Antimicrobial Properties
Research has indicated that derivatives of thiadiazoles exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been shown to possess significant antibacterial and antifungal properties. A study demonstrated that thiadiazole derivatives can inhibit bacterial growth effectively against various strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be crucial in managing conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to thiadiazole derivatives:
- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that specific substitutions on the thiadiazole ring significantly influenced their antimicrobial potency .
- In Vivo Studies : Animal model studies demonstrated that certain thiadiazole compounds exhibited reduced inflammation markers when administered in models of induced arthritis .
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the bromophenyl or dichlorobenzamide portions can enhance or diminish biological activity. For instance, increasing halogenation typically improves lipophilicity and bioavailability .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds related to N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide. For instance:
- A study evaluated derivatives of thiazole and thiadiazole for their antimicrobial properties against various bacterial and fungal strains. The derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| d1 | High | Moderate |
| d2 | Moderate | High |
| d3 | High | Low |
Anticancer Activity
The compound has also shown promising results in anticancer research:
- In vitro studies targeting estrogen receptor-positive human breast adenocarcinoma (MCF7) cells revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| p2 | 10 | 5-Fluorouracil | 12 |
| p3 | 15 | Doxorubicin | 18 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. For example:
- Compounds were docked against specific protein targets (PDB IDs: 1JIJ, 4WMZ) to assess their binding affinities. Results indicated that several derivatives displayed favorable docking scores, suggesting strong interactions with the target proteins .
Case Study 1: Antimicrobial Efficacy
A series of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested for antimicrobial activity. The study found that specific modifications to the thiadiazole ring significantly enhanced antibacterial potency against resistant strains .
Case Study 2: Anticancer Potential
Research on the anticancer properties of these compounds highlighted that modifications at the benzamide position could lead to increased selectivity and potency against breast cancer cell lines. The study utilized the Sulforhodamine B assay for quantifying cell viability post-treatment .
Comparison with Similar Compounds
Table 1. Comparison of Selected 1,3,4-Thiadiazole Derivatives
Observations :
- Melting Points: Halogenated derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) compared to non-halogenated analogs (e.g., 5h: 133–135°C), suggesting enhanced crystallinity due to halogen-mediated interactions. The target compound’s dichloro and bromo substituents may similarly elevate its melting point.
- Synthetic Yields : Benzylthio-substituted compounds (e.g., 5h: 88% yield) show higher yields than ethylthio derivatives (5g: 78%), possibly due to steric or electronic stabilization during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
